![molecular formula C7H5BrClN3 B1381772 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638763-37-7](/img/structure/B1381772.png)
5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a pyrrolopyrimidine derivative . It is used as an intermediate in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been achieved through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide . The 4-chloro group of the 7-methyl product is then displaced by the appropriate amine in a Parr bomb at elevated temperatures to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized based on molecular diversity . Their antiproliferative activity was evaluated against ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .Scientific Research Applications
1. As a Precursor in Synthesis of Tyrosine Kinase Inhibitors
5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a key intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors. These compounds have been synthesized and evaluated for their potential as antiangiogenic agents, demonstrating significant cytotoxic effects against certain cell lines, surpassing some clinically used drugs like erlotinib and sunitinib (Gangjee et al., 2010).
2. In Green Chemistry for Pyrrolo[2,3-d]pyrimidine Derivatives
A green and efficient Cu-catalyzed synthesis method utilizes 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine for generating various pyrrolo[2,3-d]pyrimidine derivatives. This approach emphasizes environmentally friendly and economical synthesis routes (Wang et al., 2017).
3. In Synthesizing Novel Heterocyclic Systems
The compound is used in palladium-catalyzed cross-coupling reactions to create densely substituted pyrrolo[2,3-d]pyrimidines, leading to novel heterocyclic systems. This application highlights its utility in developing new molecular frameworks (Dodonova et al., 2010).
Mechanism of Action
Target of Action
Pyrrolo[2,3-d]pyrimidine derivatives, a class to which this compound belongs, have been found to exhibit cytotoxic activity .
Mode of Action
Some pyrrolo[2,3-d]pyrimidine derivatives have been found to induce cell cycle arrest and apoptosis in certain cell types .
Biochemical Pathways
It’s known that pyrrolo[2,3-d]pyrimidine derivatives can influence the activity of proapoptotic proteins such as caspase-3 and bax, and downregulate the activity of anti-apoptotic protein bcl-2 .
Future Directions
The future directions for the research and development of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives could include further exploration of their anticancer activity, particularly against different types of breast cancer . Additionally, more studies could be conducted to understand their inhibitory mechanisms and to optimize their structures for better efficacy and safety .
properties
IUPAC Name |
5-bromo-2-chloro-7-methylpyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-12-3-5(8)4-2-10-7(9)11-6(4)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDUZNLBGZBHII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=C(N=C21)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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